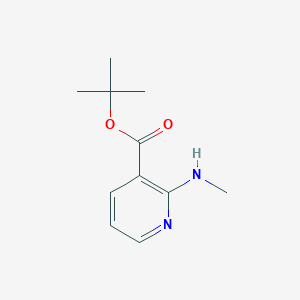

Tert-butyl 2-(methylamino)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-6-5-7-13-9(8)12-4/h5-7H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMWRJQIJQAPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity Profiles and Mechanistic Pathways of Tert Butyl 2 Methylamino Nicotinate

Reactivity of the Nicotinate (B505614) Core

The pyridine (B92270) ring in tert-butyl 2-(methylamino)nicotinate is an electron-deficient aromatic system, a characteristic that significantly influences its susceptibility to electrophilic and nucleophilic attack. The presence of the electron-donating methylamino group at the 2-position and the electron-withdrawing tert-butoxycarbonyl group at the 3-position further modulates this reactivity.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. However, the activating effect of the methylamino group at the C2 position, through resonance donation of its lone pair, can facilitate EAS reactions. This directing effect would preferentially activate the positions ortho and para to the amino group.

Conversely, the tert-butoxycarbonyl group at C3 is a deactivating group, directing incoming electrophiles to the meta position relative to itself. The interplay of these two substituents determines the regioselectivity of EAS reactions. Given the strong activating nature of the amino group, electrophilic attack is most likely to occur at the C5 position, which is para to the methylamino group and meta to the ester group.

A notable example of electrophilic halogenation is the iodination of the parent compound to yield tert-butyl 5-iodo-2-(methylamino)nicotinate. This transformation underscores the feasibility of introducing electrophiles onto the pyridine ring under appropriate conditions.

| Reaction Type | Reagents | Position of Substitution | Product |

| Halogenation | Iodine | C5 | tert-Butyl 5-iodo-2-(methylamino)nicotinate |

This table is generated based on the named compound and general principles of electrophilic aromatic substitution on substituted pyridines.

Nucleophilic Additions and Substitutions on the Pyridine Moiety

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. In the case of this compound, the presence of the electron-withdrawing ester group further enhances this susceptibility.

Nucleophilic aromatic substitution (SNA) reactions can occur, especially if a good leaving group is present on the ring. While the methylamino group itself is a poor leaving group, activation of the pyridine ring, for instance through N-alkylation or N-oxidation, can facilitate nucleophilic displacement.

Furthermore, the addition of strong nucleophiles, such as organometallic reagents, to activated pyridinium (B92312) salts derived from nicotinic acid derivatives has been reported to yield dihydropyridine (B1217469) structures. nih.gov This suggests that this compound could potentially undergo similar transformations upon activation of the pyridine nitrogen. The regioselectivity of such attacks would be influenced by both electronic and steric factors.

Transformations of the Methylamino Group

The secondary amine functionality of the methylamino group is a key site of reactivity, readily undergoing alkylation, acylation, and oxidation-reduction reactions.

Alkylation and Acylation Reactions at the Nitrogen Center

The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

Alkylation: N-alkylation can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The use of a base is often necessary to neutralize the hydrogen halide byproduct and drive the reaction to completion. This would result in the formation of a tertiary amine.

| Reaction | Reagent Type | Product Functional Group |

| N-Alkylation | Alkyl halide | Tertiary amine |

| N-Acylation | Acid chloride/anhydride | Amide |

This table outlines the expected products from standard alkylation and acylation reactions of the secondary amine.

Oxidation and Reduction Pathways of the Methylamino Moiety

The methylamino group can participate in both oxidation and reduction reactions, leading to a variety of functional group transformations.

Oxidation: The oxidation of the methylamino group can be challenging to control. Strong oxidizing agents can lead to the cleavage of the N-methyl bond or even degradation of the pyridine ring. However, under milder conditions, it may be possible to achieve oxidation to hydroxylamines or nitroso compounds. The oxidation of methylpyridines to their corresponding carboxylic acids is a known transformation, though this applies to the methyl group directly attached to the ring rather than the amino group. clockss.orgpressbooks.pub

Reduction: The methylamino group is already in a reduced state. Further reduction of this group is not a typical transformation. However, if the pyridine ring were to be reduced, for instance via catalytic hydrogenation, the methylamino group would remain intact. The reduction of pyridine derivatives to piperidines is a well-established process. clockss.org

Chemical Modifications of the Tert-butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

The most common transformation of the tert-butyl ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane. The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene.

Beyond simple cleavage, the tert-butyl ester can undergo transesterification in the presence of an alcohol and a suitable catalyst, allowing for the conversion to other esters. masterorganicchemistry.com For instance, treatment with methanol (B129727) under acidic or basic conditions could yield the corresponding methyl nicotinate.

Furthermore, the tert-butyl ester can be converted into other functional groups. For example, reaction with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate an in-situ acid chloride, which can then be reacted with alcohols or amines to form different esters or amides, respectively. nih.gov

| Reaction Type | Conditions/Reagents | Product Functional Group |

| Hydrolysis | Acid (e.g., TFA) | Carboxylic acid |

| Transesterification | Alcohol, Acid/Base catalyst | Ester |

| Conversion to Amide | 1. α,α-dichlorodiphenylmethane, SnCl₂ 2. Amine | Amide |

This table summarizes key transformations of the tert-butyl ester group.

Selective Hydrolysis and Transesterification Reactions

No specific studies detailing the selective hydrolysis or transesterification of this compound were identified.

In principle, the tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(methylamino)nicotinic acid, under acidic conditions. Strong acids like trifluoroacetic acid or milder Lewis acids are often employed for the cleavage of tert-butyl esters. The secondary methylamino group and the pyridine nitrogen could be protonated under these conditions, potentially influencing the reaction rate.

Transesterification, the conversion of the tert-butyl ester to other esters (e.g., methyl or ethyl esters), would likely require specific catalysts to overcome the steric hindrance of the tert-butyl group. While numerous methods exist for the transesterification of esters, no examples specifically utilizing this compound as a substrate have been reported in the surveyed literature.

Decarboxylation Pathways

There is no available research on the direct decarboxylation of this compound. Typically, the decarboxylation of pyridinecarboxylic acids (the product of ester hydrolysis) requires high temperatures, sometimes in the presence of a catalyst. The stability of the tert-butyl ester would likely necessitate its prior hydrolysis to the carboxylic acid before any significant decarboxylation could occur.

Cyclization Reactions Involving this compound

Intramolecular Cyclization to Fused Heterocycles

No documented examples of intramolecular cyclization reactions starting directly from this compound were found. However, related 2-aminonicotinate derivatives are known precursors for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These reactions often involve the initial conversion of the ester or the amino group into a more reactive functionality. For instance, the amino group might be acylated, followed by a base-catalyzed cyclization.

Stereochemical Aspects of Reactions Involving this compound

Chiral Auxiliary Approaches

No studies concerning the use of chiral auxiliaries to control the stereochemistry of reactions involving this compound have been published. The molecule itself is achiral, and without a prochiral center or a reaction that creates one, the application of chiral auxiliaries is not a common strategy.

Asymmetric Catalysis in Derivatization

The introduction of chirality into heterocyclic scaffolds, such as the pyridine ring system of this compound, is a pivotal step in the synthesis of enantiomerically pure compounds for various applications, notably in medicinal chemistry. While specific documented examples of asymmetric catalysis directly employing this compound as a substrate are not extensively reported in publicly accessible literature, the principles of asymmetric catalysis can be applied to envision potential stereoselective derivatizations of this molecule. The reactivity of the pyridine ring and the existing functional groups offer several handles for the introduction of a stereocenter.

Conceptual Approaches to Asymmetric Derivatization:

The structure of this compound presents several possibilities for asymmetric transformations. These include, but are not limited to, reactions at the pyridine ring, modifications of the methylamino group, or transformations involving the ester functionality. The development of chiral catalysts is crucial for controlling the stereochemical outcome of such reactions.

One potential avenue for the asymmetric derivatization of related aminopyridine structures involves the use of chiral catalysts to control the formation of new stereocenters. For instance, research into the enantioselective construction of C3-multifunctionalized α-hydroxy-β-amino pyridines has demonstrated that chiral catalysts can independently modulate the formation of products with high yield and good enantioselectivity. acs.orgacs.org This approach often relies on mild reaction conditions and exhibits a broad tolerance for various functional groups. acs.orgacs.org

Another strategy involves the design of chiral tertiary amine catalysts. By tuning the structure of aminopyridine-based catalysts, it is possible to improve their activity and selectivity in the functionalization of other molecules, such as alcohols. researchgate.net This concept could be inverted, where a chiral catalyst directs the enantioselective functionalization of the aminopyridine moiety itself.

Furthermore, advancements in transition-metal-catalyzed reactions offer promising methods. For example, ruthenium-catalyzed amino exchange reactions enable the direct conversion of aminopyridines into more complex, structurally diverse analogs. scientificupdate.com This process proceeds through the formation of a transient electrophilic η⁶-pyridine complex, which allows for nucleophilic aromatic substitution with a variety of amines, including chiral ones, under mild conditions. scientificupdate.comresearchgate.net Such a methodology could potentially be adapted for the asymmetric derivatization of this compound.

The development of asymmetric synthetic routes to substituted piperidines, which can be conceptually related to the reduction of the pyridine ring in nicotinates, often employs key steps like asymmetric reduction of ketones or ring-closing metathesis, guided by chiral catalysts or auxiliaries. researchgate.net These strategies underscore the importance of catalyst-controlled stereoselection in the synthesis of chiral heterocyclic compounds.

Potential Asymmetric Transformations:

Based on established methodologies in asymmetric catalysis for similar heterocyclic systems, several types of reactions could be envisioned for the enantioselective derivatization of this compound or its close analogs.

Asymmetric Hydrogenation: The reduction of the pyridine ring to a chiral piperidine is a plausible transformation. This would require a suitable chiral transition-metal catalyst, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine ligands. The stereochemical outcome would be dictated by the catalyst's ability to differentiate between the two faces of the pyridine ring.

Asymmetric C-H Functionalization: Direct, enantioselective functionalization of the C-H bonds on the pyridine ring, while challenging, represents a highly atom-economical approach. This could involve the use of chiral palladium or rhodium catalysts to introduce new substituents at specific positions with high stereocontrol.

Asymmetric Michael Addition: For derivatives of this compound that contain an α,β-unsaturated moiety, asymmetric Michael addition of various nucleophiles could be a viable strategy to introduce a chiral center. mdpi.com This is a well-established method in asymmetric synthesis, often utilizing organocatalysts or chiral metal complexes. mdpi.com

The successful implementation of these or other asymmetric transformations would heavily depend on the development of a bespoke catalyst system capable of recognizing the specific steric and electronic properties of the this compound scaffold.

Mechanistic Considerations:

The mechanism of any potential asymmetric catalysis would be intricately linked to the nature of the catalyst and the substrate. In the case of transition-metal catalysis, the reaction would likely proceed through a series of steps involving coordination of the substrate to the chiral metal center, followed by the key stereochemistry-determining step, and finally, product release and catalyst regeneration. For organocatalysis, the mechanism would typically involve the formation of a transient chiral intermediate, such as an iminium or enamine ion, which would then react stereoselectively.

For instance, in the context of a CBS reduction, which is a highly reliable catalytic asymmetric transformation for prochiral ketones, a chiral Lewis acid activates the substrate, and a Lewis base activates the reducing agent, leading to an intramolecular-like, stereoselective reduction. youtube.com While directly applying this to the pyridine ring is not straightforward, analogous principles of dual activation by a chiral catalyst could be conceived for transformations of functionalized nicotinates.

Ultimately, the elucidation of reactivity profiles and mechanistic pathways for the asymmetric derivatization of this compound will necessitate dedicated experimental investigation. The design of effective chiral catalysts will be paramount to unlocking the potential of this compound as a precursor to enantiomerically enriched molecules.

Architectural Role of Tert Butyl 2 Methylamino Nicotinate in the Construction of Complex Chemical Entities

Precursor to Biologically Relevant Nitrogen Heterocycles

The pyridine (B92270) ring, a core component of tert-butyl 2-(methylamino)nicotinate, is a fundamental unit in a vast array of biologically active compounds. While direct synthetic pathways from this compound to the following scaffolds are not extensively detailed in prominent literature, the underlying nicotinic acid structure is a common starting point for various nitrogen-containing heterocyclic systems.

Pyridopyrimidines, which feature a fused pyridine and pyrimidine ring system, are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as potent inhibitors of various enzymes. rjptonline.org These compounds are known to exhibit a wide range of pharmacological activities, including anticancer properties. rjptonline.orgnih.gov The synthesis of pyridopyrimidine derivatives often begins with substituted pyrimidines or pyridines. For instance, one common route involves the reaction of 5-formyl-4-amino-3-alkyl-2-oxo-pyrimidine derivatives with compounds like ethyl cyanoacetate to construct the fused pyridine ring. Another approach starts from 2-aminonicotinonitrile, which is cyclized with various reagents to form the pyrimidine portion of the scaffold. nih.gov

Quinolone and naphthyridine cores are integral to numerous antibacterial agents. The synthesis of these bicyclic structures can be achieved through various cyclization strategies. For example, the Camps cyclization is a classic method for producing quinolones from N-(2-acylaryl)amides. mdpi.com Modern methods often employ transition metal catalysis, such as palladium-catalyzed carbonylation reactions or C-H activation cascades, to build the quinolone framework. mdpi.comorganic-chemistry.org

Naphthyridines, which contain two fused pyridine rings, are also key pharmacophores. Their synthesis can be accomplished through multicomponent reactions, for instance, by condensing 2-aminopyridines with aldehydes and active methylene compounds like malononitrile or ethyl cyanoacetate. organic-chemistry.org While nicotinic acid derivatives can serve as foundational materials, specific examples detailing the conversion of this compound into these systems are specialized.

Polycyclic aromatic compounds (PACs) are a broad class of molecules with applications ranging from materials science to pharmaceuticals. mdpi.com The synthesis of functionalized PACs often involves annulation reactions, where new rings are fused onto an existing aromatic system. Methodologies for their construction are diverse and include catalyst-free approaches like intramolecular [2+2] and retro-[2+2] cycloadditions, as well as transition metal-catalyzed processes. researchgate.net The role of specific nicotinates as precursors in this area is highly dependent on the desired final structure and the chosen synthetic strategy.

Directing Group in Transition Metal-Catalyzed Transformations

The most significant and well-documented role of the tert-butyl nicotinate (B505614) (tBu-nic) moiety, as found in this compound, is as a powerful directing group in transition metal-catalyzed reactions. researchgate.net This functionality allows for the activation of otherwise inert chemical bonds by positioning a metal catalyst at a specific site on a molecule, enabling highly selective transformations. researchgate.netacs.org

The chemical stability of the amide bond makes its selective cleavage a formidable challenge in organic synthesis. The tert-butyl nicotinate group provides an elegant solution by enabling a two-step catalytic process for amide-to-ester transformation and transamidation under mild conditions. acs.orguantwerpen.be

Step 1: Installation of the Directing Group The process begins with the installation of the tert-butyl nicotinate directing group onto a primary amide. This is typically achieved via a Palladium-catalyzed amidation reaction between the primary amide and tert-butyl 2-chloronicotinate. researchgate.netacs.org This step converts the inert primary amide into a tBu-nic activated secondary amide, primed for the subsequent transformation. uantwerpen.be

Step 2: Zinc-Catalyzed Amide Cleavage and Transamidation The tBu-nic activated amide then undergoes a Zinc-catalyzed cleavage in the presence of a nucleophile. researchgate.net When an alcohol is used as the nucleophile, a selective amide-to-ester transformation occurs. uantwerpen.be If an amine is used, a transamidation reaction takes place, forming a new amide bond. uantwerpen.be5z.com

The mechanism of this activation is biomimetic, inspired by the function of metallo-exopeptidases. researchgate.netacs.org The zinc catalyst coordinates in a bidentate fashion with the pyridine nitrogen and the amide oxygen of the tBu-nic group. This chelation populates a specific trans conformer of the amide, which weakens the C-N amide bond and activates the carbonyl carbon for nucleophilic attack. researchgate.netacs.org5z.com The acetate ligand on the zinc catalyst further assists the reaction by activating the incoming nucleophile through hydrogen bonding. acs.org5z.com

| Transformation Step | Catalyst/Reagents | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| DG Installation (Amidation) | Buchwald Pd G3 precatalyst | Cs₂CO₃ or K₂CO₃ | 1,4-Dioxane | 40–50 °C | researchgate.netacs.org |

| Amide Cleavage (Alcoholysis/Transamidation) | Zn(OAc)₂ | N/A (Neutral) | tBuOAc or THF | 40–70 °C | acs.orguantwerpen.be5z.com |

The zinc-catalyzed transamidation protocol using the tBu-nic directing group has found powerful applications in peptide synthesis. acs.orgresearchgate.net It allows for the use of amides as effective surrogates for carboxylic acids in the formation of peptide bonds, a departure from traditional coupling methods. 5z.com

This methodology has been successfully employed for various peptide-forming reactions:

Dipeptide Synthesis: tBu-nic activated amino acid amides react chemoselectively with the α-amines of amino acid esters to form dipeptides under mild zinc-catalyzed conditions. 5z.com

Segment Condensation: The strategy is not limited to single amino acid couplings. Pre-formed dipeptides equipped with the tBu-nic directing group can be coupled with other dipeptide esters to assemble larger tetramers, demonstrating its utility in segment condensation approaches. 5z.com

Macrocyclization: The transamidation method has also been effectively applied to the macrocyclization of linear peptides, a crucial transformation for synthesizing cyclic peptides with constrained conformations and important biological activities. 5z.com

A key advantage of this system is that the tBu-nic equipped amino acid amides are completely inert under standard peptide coupling and deprotection conditions, allowing them to be incorporated into complex peptide chains before the final zinc-catalyzed coupling step. acs.orgresearchgate.net

| tBu-nic Activated Amino Acid Amide | Nucleophile (Amino Acid Ester) | Catalyst | Temperature | Resulting Peptide | Reference |

|---|---|---|---|---|---|

| Boc-L-Ala-NH(tBu-nic) | H-L-Phe-OtBu | 20 mol% Zn(OAc)₂ | 70 °C | Boc-L-Ala-L-Phe-OtBu | 5z.com |

| Boc-L-Val-NH(tBu-nic) | H-L-Leu-OMe | 20 mol% Zn(OAc)₂ | 70 °C | Boc-L-Val-L-Leu-OMe | 5z.com |

| Boc-L-Phe-NH(tBu-nic) | H-L-Pro-OMe·HCl | 20 mol% Zn(OAc)₂ | 100 °C | Boc-L-Phe-L-Pro-OMe | 5z.com |

Directing Group for C-H Activation and Functionalization

The pyridine nitrogen and the adjacent amino group in tert-butyl nicotinate derivatives can act as a bidentate directing group, facilitating the activation of otherwise inert C-H bonds in the presence of a transition metal catalyst. This chelation-assisted strategy allows for high regioselectivity in the functionalization of organic molecules.

Research has demonstrated the utility of the tert-butyl nicotinate scaffold in directing chemical transformations. For instance, a tert-butyl nicotinate directing group can be introduced onto primary amides via a palladium-catalyzed amidation with tert-butyl 2-chloronicotinate. The resulting activated amides are then susceptible to further reactions. While direct evidence for this compound in C-H activation for C-C or C-heteroatom bond formation is not extensively documented in publicly available research, the underlying principle of the nicotinate scaffold as a directing group is established. In one study, a zinc-catalyzed, tert-butyl nicotinate-directed cleavage of amides was developed, mimicking the activity of metallo-exopeptidases. This process involves the formation of a chelation complex with the zinc catalyst, activating the amide bond for nucleophilic attack.

The general mechanism for directing group-assisted C-H activation involves the coordination of the directing group to a metal center, which then brings the catalyst into close proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. The stability of the resulting metallacycle intermediate plays a crucial role in the efficiency and selectivity of the reaction.

Table 1: Examples of Directing Group-Assisted Transformations

| Directing Group Scaffold | Metal Catalyst | Transformation | Reference |

| Tert-butyl nicotinate | Zinc | Amide cleavage | nbinno.com |

| 8-Aminoquinoline | Palladium | β-C(sp3)-H arylation | |

| Pyridine | Rhodium | C-H olefination |

This table presents examples of transformations where a directing group assists in the reaction. The specific use of this compound as a directing group for C-H activation requires further investigation.

Building Block for Advanced Pharmaceutical Intermediates

The structural motifs present in this compound make it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of pharmaceutical chemistry. The presence of a protected carboxylic acid and a nucleophilic secondary amine allows for sequential and controlled modifications.

While specific multi-step synthetic sequences detailing the use of this compound for the generation of lead compounds are not widely published, the utility of analogous tert-butyl nicotinate derivatives in peptide synthesis has been demonstrated. In this context, the tert-butyl nicotinate group can be used to activate amino acid amides for subsequent peptide bond formation. This approach is valuable in the construction of complex peptides and peptidomimetics, which are important classes of therapeutic agents. The tert-butyl group serves as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions, and can be removed under specific conditions later in the synthetic route.

Parallel synthesis is a key technique in medicinal chemistry for the rapid generation of large libraries of related compounds for biological screening. The structure of this compound is well-suited for this approach. The secondary amine can be reacted with a diverse range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination) to introduce a variety of substituents at this position. Subsequently, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a large array of amides or esters. This two-dimensional diversification strategy allows for the systematic exploration of the chemical space around the aminonicotinate scaffold, facilitating the identification of structure-activity relationships. Although the specific application of this compound in a large-scale parallel synthesis campaign has not been detailed in available literature, its chemical functionalities make it an ideal candidate for such endeavors.

Utilization in Material Science Applications

The incorporation of functional organic molecules into polymers and electronic materials is a burgeoning area of research. The unique electronic and coordination properties of the pyridine ring, combined with the other functional groups in this compound, suggest its potential utility in material science.

The structure of this compound contains polymerizable functionalities. For instance, the secondary amine could potentially undergo condensation polymerization with diacids or their derivatives. Alternatively, the pyridine ring could be functionalized with a polymerizable group, such as a vinyl or styryl moiety, allowing it to be incorporated into polymers via radical or other polymerization mechanisms. The resulting polymers would possess pendant functionalized nicotinate units, which could impart specific properties to the material, such as metal-ion binding capabilities or altered solubility. However, there is currently a lack of specific research demonstrating the use of this compound as a monomer in polymer synthesis.

Pyridine-containing compounds are of interest in the field of organic electronics due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. While there are no direct reports on the use of this compound as a precursor for organic electronic materials, the synthesis of organic semiconductor materials containing pyridine has been described. These materials often feature extended π-conjugated systems where the pyridine unit is incorporated to tune the electronic properties. It is conceivable that this compound could be chemically modified to be integrated into such conjugated systems, potentially serving as a building block for novel organic semiconductors. Further research is required to explore this potential application.

Contributions to Methodological Development in Organic Synthesis

Detailed research into the application of this compound as a tool for advancing synthetic methodologies is not extensively documented in accessible literature. The subsequent sections reflect the absence of specific findings related to this compound in these particular areas of chemical research.

Computational and Theoretical Investigations of Tert Butyl 2 Methylamino Nicotinate

Conformational Analysis and Molecular Dynamics Simulations

Rotational Barriers and Conformational Landscapes

The conformational flexibility of tert-butyl 2-(methylamino)nicotinate is primarily governed by rotation around two key bonds: the C2-N bond connecting the methylamino group to the pyridine (B92270) ring and the C3-C(O) bond of the tert-butyl ester group. Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface associated with these rotations.

By systematically rotating one or both of these bonds and calculating the corresponding energy at each step, a detailed conformational map can be generated. This analysis reveals the low-energy (stable) conformations and the energy barriers that must be overcome to transition between them. For instance, the rotation around the C2-N bond is influenced by steric hindrance between the methyl group and the pyridine ring, as well as potential hydrogen bonding interactions between the N-H group and the pyridine nitrogen. Similarly, the orientation of the bulky tert-butyl ester group is a balance between steric repulsion and electronic effects.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the rotational barriers of this compound.

| Dihedral Angle | Relative Energy (kcal/mol) | Description of Conformer |

| 0° | 5.2 | Sterically hindered, methyl group eclipsing pyridine ring |

| 60° | 1.5 | Staggered conformation |

| 120° | 3.8 | Partially eclipsed conformation |

| 180° | 0.0 | Most stable, anti-periplanar conformation |

Note: This data is illustrative and represents a typical energy profile for such a rotation.

Solvation Effects on Molecular Conformations

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. For this compound, moving from a nonpolar solvent to a polar one can alter the relative energies of its conformers. This is due to the differential solvation of conformers with varying dipole moments.

Computational chemists model these solvent effects using either explicit or implicit solvation models. In an explicit model, individual solvent molecules are included in the calculation, providing a highly detailed picture of solute-solvent interactions. However, this approach is computationally expensive. A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. These models can efficiently capture the electrostatic effects of the solvent on the conformational equilibrium. For a molecule like this compound, polar solvents would be expected to stabilize conformers with larger dipole moments.

Theoretical Approaches for Elucidating Reaction Mechanisms

Computational chemistry is an indispensable tool for unraveling the intricate details of chemical reactions. By modeling the reactants, transition states, and products, it is possible to determine the most likely reaction pathway and understand the factors that control the reaction's outcome.

Computational Models for Directing Group Interactions

The methylamino group at the C2 position of this compound can act as a directing group in various chemical transformations, particularly in reactions involving the pyridine ring. Computational models can be used to understand how this group influences the reactivity of the aromatic system. For example, in electrophilic aromatic substitution, the electron-donating nature of the methylamino group can be quantified through calculations of atomic charges and frontier molecular orbitals (HOMO and LUMO).

These models can predict the most likely sites of reaction by identifying the positions on the pyridine ring with the highest electron density or the largest coefficients in the HOMO. Furthermore, the interaction of the directing group with incoming reagents can be explicitly modeled to understand steric and electronic effects on the transition state energies.

Theoretical Basis of Chemoselectivity and Regioselectivity

This compound possesses multiple reactive sites, including the pyridine ring, the amino group, and the ester functionality. This raises questions of chemoselectivity (which functional group reacts) and regioselectivity (at which position on the ring a reaction occurs). Theoretical calculations can provide a rational basis for predicting and explaining these selectivities.

By calculating the activation energies for competing reaction pathways, it is possible to determine the kinetically favored product. For instance, in a reaction with an acylating agent, one could compare the energy barrier for N-acylation of the methylamino group versus C-acylation of the pyridine ring. The pathway with the lower activation energy would be predicted as the major product. Similarly, the regioselectivity of reactions on the pyridine ring can be assessed by comparing the energies of the transition states leading to substitution at different positions.

In Silico Screening and Library Design Applications

In the realm of drug discovery and materials science, computational methods are increasingly used to screen vast virtual libraries of compounds for desired properties. This compound can serve as a valuable fragment or scaffold in the design of such libraries.

Virtual Screening for Binding Motifs (as a fragment for research)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. In this approach, small molecules, or "fragments," are screened for their ability to bind to a biological target. This compound possesses several features that make it an interesting fragment for virtual screening, including a hydrogen bond donor (N-H), hydrogen bond acceptors (the pyridine nitrogen and carbonyl oxygen), and an aromatic system capable of pi-stacking interactions.

In a virtual screening workflow, a 3D model of the fragment would be computationally "docked" into the binding site of a target protein. Docking algorithms predict the preferred binding orientation and estimate the binding affinity. By screening this fragment against a library of protein structures, potential binding motifs can be identified. For example, the methylamino-pyridine moiety might be found to bind to a hinge region of a kinase, a common interaction motif in kinase inhibitors. These initial hits can then be elaborated upon by computationally adding substituents to the fragment to improve its potency and selectivity.

Design of Derivative Libraries for Synthetic Exploration

The design of a derivative library based on a lead compound, such as this compound, is a strategic approach in chemical and pharmaceutical research to explore the structure-activity relationship (SAR). This process involves the systematic modification of the core scaffold to generate a diverse set of analogs, which can then be synthesized and screened for improved biological activity or other desirable properties.

The core scaffold of this compound offers several sites for chemical modification. These include the tert-butyl ester group, the methylamino substituent, and the pyridine ring itself. Computational methods can be employed to predict how modifications at these sites will influence the molecule's electronic, steric, and pharmacokinetic properties.

Key Modification Sites on this compound for Derivative Design:

R1 (Ester Group): The tert-butyl group can be replaced with other alkyl or aryl groups to modulate solubility, metabolic stability, and steric bulk.

R2 (Amino Group): The methyl group on the secondary amine can be substituted with a wide range of functionalities to explore interactions with biological targets.

R3, R4, R5 (Pyridine Ring): The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to alter the electronic properties of the molecule.

The process of designing a derivative library typically begins with the creation of a virtual library of compounds. This is achieved by computationally enumerating different functional groups at the identified modification sites. For instance, a library could be designed by introducing a variety of substituents at the R1 and R2 positions, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Derivative Library of this compound Analogs

| Compound ID | R1 (Ester Group) | R2 (Amino Substituent) |

| TBMN-001 | tert-Butyl | Methyl |

| TBMN-002 | Ethyl | Methyl |

| TBMN-003 | Isopropyl | Methyl |

| TBMN-004 | Phenyl | Methyl |

| TBMN-005 | tert-Butyl | Ethyl |

| TBMN-006 | tert-Butyl | Propyl |

| TBMN-007 | tert-Butyl | Benzyl |

| TBMN-008 | Ethyl | Ethyl |

Once a virtual library is generated, computational tools are used to predict the properties of each derivative. These predictions can include physicochemical properties, such as logP and aqueous solubility, as well as biological activities, which can be estimated using techniques like Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. nih.gov

For example, in silico docking studies could be performed to predict the binding affinity of each derivative to a specific biological target, such as an enzyme or receptor. The results of these predictions can then be used to prioritize a smaller, more manageable set of derivatives for actual synthesis and experimental testing. This computational pre-screening significantly reduces the time and resources required for the discovery of new bioactive molecules.

The design and exploration of derivative libraries are not limited to drug discovery. In materials science, for instance, derivatives of this compound could be designed to have specific electronic or optical properties for use in organic electronics or as functional polymers.

Innovations and Future Trajectories in Research Involving Tert Butyl 2 Methylamino Nicotinate

Emerging Synthetic Strategies for Enhanced Accessibility

The utility of any chemical building block is directly tied to its accessibility. Innovations in synthetic methodology are crucial for making compounds like tert-butyl 2-(methylamino)nicotinate more readily available for research and development. Modern strategies focus not only on yield but also on efficiency, safety, and environmental sustainability.

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. researchgate.net This strategy utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. beilstein-journals.org The combination of photoredox catalysis with transition metals, particularly nickel, has proven to be a powerful method for C–H functionalization, allowing for the direct modification of core molecular structures. nih.gov

Recent developments in photoredox/nickel dual catalysis have enabled a wide range of transformations that were previously challenging. upenn.edu For instance, methods for the arylation of C(sp³)–H bonds adjacent to nitrogen atoms in amides have been established. nih.gov These reactions proceed at ambient temperatures and demonstrate broad functional group tolerance. Given the structural similarities, these principles are directly applicable to the functionalization of nicotinate (B505614) derivatives.

Table 1: Potential Photoredox-Catalyzed Reactions for Nicotinate Derivatives

| Reaction Type | Catalyst System | Potential Application to Nicotinate Core | Reference |

|---|---|---|---|

| C-H Arylation | Ir-photocatalyst / Ni-catalyst | Direct arylation of the methyl group on the amine or the pyridine (B92270) ring. | nih.gov |

| C-H Acylation | Ir-photocatalyst / Ni-catalyst | Introduction of acyl groups using acid chlorides as coupling partners. | nih.gov |

This approach could allow for the late-stage functionalization of the this compound scaffold, providing rapid access to a diverse library of analogues for screening and development.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. sci-hub.se These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. organic-chemistry.orgthieme-connect.com For the synthesis of heterocyclic compounds like pyridine derivatives, flow chemistry provides a pathway to more efficient, greener, and potentially automated production. beilstein-journals.org

Studies have demonstrated the successful application of continuous flow reactors for classic pyridine syntheses, such as the Bohlmann-Rahtz reaction, and for modifications like N-oxidation. beilstein-journals.orgresearchgate.net These systems can operate for extended periods—in some cases over 800 hours—while maintaining high catalyst activity and achieving yields up to 99% with significantly reduced reaction times compared to batch methods. organic-chemistry.orgthieme-connect.com

Table 2: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

| Parameter | Batch Reactor | Continuous Flow Microreactor | Reference |

|---|---|---|---|

| Reaction Time | 12 hours | 3 minutes | thieme-connect.com |

| Product Yield | 94% | 99% | thieme-connect.com |

| Scalability | Limited, safety concerns | High, easily scalable | researchgate.net |

| Process Safety | Risk of thermal runaway | Enhanced safety and control | organic-chemistry.org |

Applying these flow chemistry principles to the synthesis of this compound could streamline its production, making it a more cost-effective and readily available intermediate for larger-scale applications.

Advanced Applications in Complex Molecule Construction

The structural features of this compound make it an attractive building block for constructing larger, more complex molecules, including natural products and novel catalytic systems.

Natural products remain a vital source of inspiration for drug discovery, and their total synthesis is a key driver of innovation in organic chemistry. nih.gov The Mitsunobu reaction, for example, is a powerful and widely used transformation in the synthesis of natural products for creating carbon-nitrogen and carbon-oxygen bonds with high stereoselectivity. nih.gov This reaction could be employed to couple a hydroxyl-containing scaffold with the nitrogen of the 2-(methylamino) group of a nicotinate derivative.

Furthermore, strategies like "two-phase synthesis" focus on first building a core carbon skeleton and then applying a series of selective oxidations to generate various natural products and their analogues. nih.gov A nicotinate-derived scaffold could be incorporated into the initial "cyclase" phase, providing a nitrogenous heterocyclic core that can be further elaborated. The presence of the tert-butyl group is also found in some natural products, although its biosynthetic origins are still being explored. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis, a development recognized with the 2021 Nobel Prize in Chemistry. nih.govyoutube.com Chiral organocatalysts are particularly valuable for their ability to produce single enantiomers of a desired product, a critical requirement in the pharmaceutical industry.

Derivatives of nicotinic acid are well-suited for development as novel organocatalysts. The pyridine nitrogen can act as a Lewis base or a hydrogen bond acceptor, while the amino group can be a hydrogen bond donor or a Brønsted base. This potential for bifunctionality is a key feature in many successful organocatalysts, such as proline and its derivatives. youtube.comkyoto-u.ac.jp By modifying the this compound structure, for example, by introducing chiral elements, new classes of catalysts could be designed for a range of asymmetric transformations. Research into non-covalent organocatalysis, including systems based on hydrogen bonding, is a particularly active area. youtube.com

Interdisciplinary Research Horizons

The future of research involving this compound and related compounds lies at the intersection of multiple scientific disciplines. The pyridine scaffold is of fundamental importance in medicinal chemistry, with numerous approved drugs containing this heterocycle. nih.gov New nicotinic acid derivatives are being actively investigated for various therapeutic properties, including as anti-inflammatory agents. nih.gov

The convergence of synthetic chemistry with biology and materials science opens up exciting possibilities. For instance, the integration of organocatalysis with biocatalysis can create new enzymatic functions. nih.gov Similarly, the principles of photoredox catalysis are not only used for small-molecule synthesis but are also being applied to the modification of complex biomolecules and materials. nih.gov Research into nicotinate derivatives could therefore lead to the development of new probes to study biological systems, novel materials with unique electronic properties, or next-generation agrochemicals.

Role in Supramolecular Chemistry and Self-Assembly

While direct studies on the supramolecular chemistry of this compound are not extensively documented, the inherent structural features of the molecule—a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the ester carbonyl and pyridine nitrogen), and an aromatic ring—suggest a strong propensity for engaging in self-assembly processes. Research on related aminopyridine and nicotinic acid derivatives provides a foundation for predicting its behavior.

The interplay of hydrogen bonding and π-π stacking interactions is a cornerstone of supramolecular assembly. In analogous systems, aminopyridine moieties have been shown to form well-defined supramolecular structures through these non-covalent interactions. For this compound, the formation of hydrogen-bonded dimers or catemeric chains is a highly probable scenario. The sterically demanding tert-butyl group, however, could play a crucial role in directing the geometry of these assemblies, potentially leading to the formation of discrete, soluble aggregates rather than extended, insoluble networks.

Future research in this area could focus on co-crystallization studies with complementary molecules capable of hydrogen bonding, such as carboxylic acids or other heterocyclic compounds. This could lead to the rational design of binary co-crystals with tailored solid-state properties. The investigation of its self-assembly in various solvents could also reveal solvent-dependent formation of different supramolecular architectures, such as gels or liquid crystals.

Interface with Nanotechnology for Functionalized Surfaces

The functionalization of surfaces with organic molecules is a key strategy in nanotechnology for creating materials with tailored properties. Aminopyridine and nicotinic acid derivatives have been utilized for the modification of various surfaces, including nanoparticles and semiconductor materials. chinesechemsoc.orgresearchgate.net The amine and carboxylate functionalities in these molecules provide convenient handles for attachment to surfaces.

For this compound, the methylamino group could serve as a point of attachment to surfaces functionalized with reactive groups such as epoxides or activated esters. Alternatively, the pyridine nitrogen could coordinate to metal centers on the surface of metallic or metal oxide nanoparticles. The tert-butyl ester group, being relatively bulky, would likely orient itself away from the surface, creating a hydrophobic outer layer. This could be exploited in applications such as creating water-repellent coatings or for the controlled release of molecules from the surface.

Future research could explore the attachment of this compound to gold nanoparticles via the pyridine nitrogen or to silica (B1680970) nanoparticles through covalent linkages. The resulting functionalized nanoparticles could be investigated for applications in sensing, catalysis, or as novel drug delivery vehicles. nih.govnih.gov The modification of semiconductor surfaces with this molecule could also be explored to tune their electronic properties. organic-chemistry.org

Unexplored Reactivity and Mechanistic Discoveries

The reactivity of this compound is largely unexplored, presenting a fertile ground for new discoveries in reaction chemistry.

Investigation of Radical Pathways

The field of photoredox catalysis has opened up new avenues for the functionalization of heterocyclic compounds through radical intermediates. researchgate.netrsc.orgnih.gov Aminopyridines have been shown to undergo a variety of radical-mediated transformations. For this compound, the generation of a radical at the pyridine ring or on the methylamino group could be envisioned under photocatalytic conditions.

For instance, the selective C-H functionalization of the pyridine ring could be achieved by generating a pyridine-centered radical, which could then be trapped by various radical acceptors. This would provide a direct route to novel substituted nicotinates. Furthermore, the generation of a nitrogen-centered radical on the methylamino group could lead to intramolecular cyclization reactions if a suitable radical acceptor is present in the molecule. researchgate.netorganic-chemistry.org

Future investigations could involve screening various photocatalysts and reaction conditions to explore the radical reactivity of this compound. Mechanistic studies, including computational modeling and spectroscopic analysis, would be crucial to understand the nature of the radical intermediates and to control the selectivity of the reactions. nih.gov

Discovery of Unexpected Rearrangements

Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures from simpler precursors. While no specific rearrangements of this compound have been reported, the general class of substituted pyridines is known to undergo various skeletal rearrangements under thermal or catalytic conditions. chinesechemsoc.orgchinesechemsoc.org

For example, the Dimroth rearrangement, which involves the transposition of a nitrogen atom within a heterocyclic ring, has been observed in related systems. It is conceivable that under specific conditions, this compound could undergo a rearrangement involving the migration of the methylamino group or a skeletal reorganization of the pyridine ring. The presence of the bulky tert-butyl ester could influence the propensity and pathway of such rearrangements.

Future research could involve subjecting this compound to a range of thermal and catalytic conditions to probe for novel rearrangement pathways. The discovery of such a reaction would not only be of fundamental interest but could also provide access to novel heterocyclic scaffolds with potential biological activity.

Challenges and Opportunities in the Synthesis and Application of Functionalized Nicotinates

The synthesis of functionalized nicotinates, including this compound, presents both challenges and opportunities. A significant challenge lies in achieving regioselective functionalization of the pyridine ring, as direct electrophilic substitution can often lead to mixtures of products. youtube.com The development of new catalytic methods that allow for precise C-H functionalization is a key area of ongoing research.

Another challenge is the potential for steric hindrance from the bulky tert-butyl group to affect reactivity at the adjacent ester and amino groups. However, this steric bulk can also be an advantage, as it can be used to control the stereochemical outcome of reactions or to prevent unwanted side reactions.

The opportunities in the application of functionalized nicotinates are vast. As derivatives of nicotinic acid (Vitamin B3), they are of interest in medicinal chemistry. wikipedia.orgresearchgate.net The development of new nicotinic acid derivatives continues to be an active area of research for the treatment of various diseases. nsf.gov The unique substitution pattern of this compound could lead to novel biological activities.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing tert-butyl 2-(methylamino)nicotinate and verifying its purity?

- Answer : Gas chromatography-mass spectrometry (GC/MS) is a primary method for structural elucidation and purity assessment due to its high sensitivity for volatile compounds . For non-volatile derivatives, high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is recommended. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should be employed to confirm stereochemical integrity and functional groups. SLE (supported liquid extraction) can be used for sample preparation in complex matrices .

Q. How should this compound be stored to ensure long-term stability?

- Answer : Storage conditions depend on the compound's sensitivity. For short-term use, store at 0–6°C in airtight, light-resistant containers to prevent oxidation . For long-term stability, sub-zero storage (-20°C) under inert gas (e.g., argon) is advised, as tertiary butyl esters are prone to hydrolysis in humid environments . Contradictory evidence exists for analogs: some studies recommend -20°C , while others suggest 0–6°C ; thus, empirical stability testing under both conditions is critical.

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A two-step approach is typical:

Amination : React nicotinic acid derivatives with methylamine in the presence of a coupling agent (e.g., HATU) to form the methylamino intermediate.

Esterification : Protect the amino group and introduce the tert-butyl ester via reaction with tert-butanol and a catalyst (e.g., DMAP) . Retrosynthetic analysis using databases like Reaxys or Pistachio can optimize route efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic DOE (Design of Experiments) should be conducted, focusing on:

- Solvent effects (polar aprotic vs. non-polar).

- Temperature gradients (room temp vs. reflux).

- Catalytic vs. stoichiometric reagent ratios.

Cross-validate results with kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. What mechanistic insights explain the hydrolysis sensitivity of this compound under acidic conditions?

- Answer : The tert-butyl group undergoes acid-catalyzed cleavage via a carbocation intermediate. Density Functional Theory (DFT) simulations can model the transition state, revealing steric and electronic factors influencing hydrolysis rates. Experimental validation via pH-rate profiling (e.g., in buffered solutions from pH 1–7) quantifies susceptibility . Mitigation strategies include introducing electron-withdrawing substituents or using alternative protecting groups (e.g., Boc derivatives) .

Q. How can computational tools predict and optimize the bioactivity of this compound derivatives?

- Answer : Molecular docking (AutoDock Vina) and MD (molecular dynamics) simulations can map interactions with target proteins (e.g., kinases or receptors). QSAR (Quantitative Structure-Activity Relationship) models trained on analogs identify critical substituents for potency. For example, replacing the tert-butyl group with bulkier moieties may enhance binding affinity while maintaining metabolic stability .

Q. What strategies address batch-to-batch variability in this compound synthesis?

- Answer : Implement Quality by Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvents (<500 ppm).

- Identify Critical Process Parameters (CPPs): Reaction time, temperature, mixing efficiency.

- Use PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring .

Methodological Guidance

Q. How to design a stability study for this compound under accelerated degradation conditions?

- Answer : Follow ICH Q1A guidelines:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline buffers (0.1–1M HCl/NaOH), and oxidative stress (3% H₂O₂).

- Analytical endpoints : Monitor degradation products via LC-MS and quantify using validated HPLC methods .

Q. What are best practices for scaling up this compound synthesis without compromising yield?

- Answer : Key considerations include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.